molecular formula C21H13BrClN3O2 B5208244 N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide

N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide

Cat. No. B5208244
M. Wt: 454.7 g/mol
InChI Key: XHYWVNGOQIRPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide, also known as BPOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This compound has been shown to bind to zinc ions, which leads to a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of zinc ions in biological samples.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects, making it an ideal compound for use in scientific research. This compound has been used as a fluorescent probe for imaging and detection of biomolecules in living cells, and it has been shown to have minimal toxicity and cellular damage.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide is its high sensitivity and selectivity for specific biomolecules. This compound has been used as a fluorescent probe for the detection of zinc ions in living cells with high sensitivity and selectivity. However, one of the limitations of this compound is its limited stability, which can affect its performance in certain applications.

Future Directions

For the use of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide in scientific research include the development of this compound-based probes for the detection of other metal ions, the use of this compound in the development of biosensors, and the development of therapeutics for the treatment of metal ion dysregulation-related diseases.

Synthesis Methods

The synthesis of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide involves the reaction of 2-bromo-5-(4-nitrophenyl)-1,3,4-oxadiazole with 4-aminoacetophenone in the presence of a base. The resulting intermediate is then reacted with 3-chlorobenzoyl chloride to obtain the final product. The synthesis of this compound is a straightforward process and can be accomplished with high yields.

Scientific Research Applications

N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide has been studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the development of fluorescent probes for imaging and detection of biomolecules. This compound has been used as a fluorescent probe for the detection of zinc ions in living cells, which is crucial for understanding the role of zinc in various biological processes.

properties

IUPAC Name

N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClN3O2/c22-18-7-2-1-6-17(18)21-25-19(26-28-21)13-8-10-16(11-9-13)24-20(27)14-4-3-5-15(23)12-14/h1-12H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYWVNGOQIRPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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